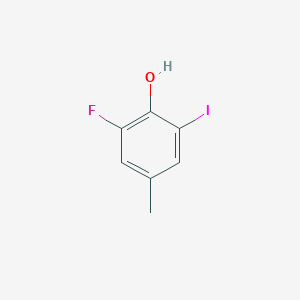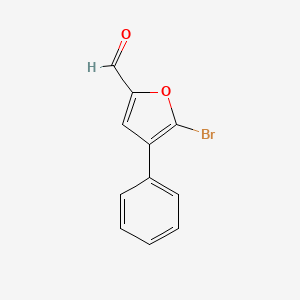![molecular formula C19H30ClN3S B14758953 3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)
3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-piperidin-1-ylpropyl N’-[4-(4-chlorophenyl)butyl]carbamimidothioate is a compound that features a piperidine ring, a chlorophenyl group, and a carbamimidothioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-1-ylpropyl N’-[4-(4-chlorophenyl)butyl]carbamimidothioate typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Carbamimidothioate Moiety: This involves the reaction of appropriate thiourea derivatives with the piperidine and chlorophenyl intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反应分析
Types of Reactions
3-piperidin-1-ylpropyl N’-[4-(4-chlorophenyl)butyl]carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
科学研究应用
3-piperidin-1-ylpropyl N’-[4-(4-chlorophenyl)butyl]carbamimidothioate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as an anticancer, antiviral, or antimicrobial agent.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Biology: The compound is used in biological studies to investigate its effects on various cellular processes.
Industry: The compound may be used in the development of new materials or as a reagent in chemical synthesis.
作用机制
The mechanism of action of 3-piperidin-1-ylpropyl N’-[4-(4-chlorophenyl)butyl]carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(3-piperidin-1-ylpropyl)piperidine
- 4-(4-chlorophenyl)piperidin-4-ol
- N-(piperidine-4-yl)benzamide derivatives
Uniqueness
3-piperidin-1-ylpropyl N’-[4-(4-chlorophenyl)butyl]carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H30ClN3S |
|---|---|
分子量 |
368.0 g/mol |
IUPAC 名称 |
3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate |
InChI |
InChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22) |
InChI 键 |
BEAOCYNTOAGFPE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCSC(=NCCCCC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


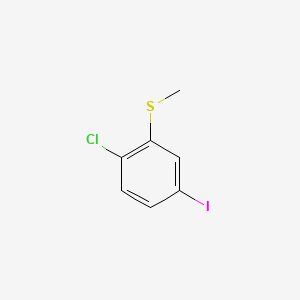

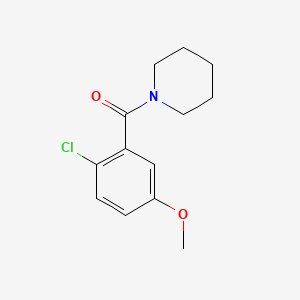

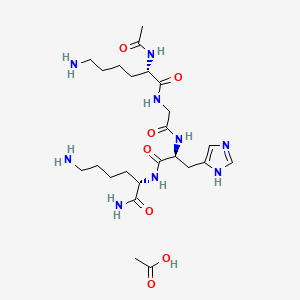
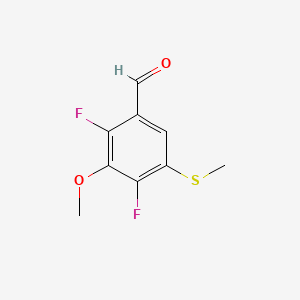
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
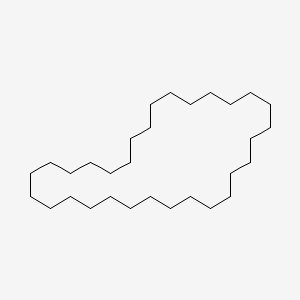
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
